molecular formula C22H25N5O3 B571088 2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one CAS No. 1197815-64-7

2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one

カタログ番号: B571088
CAS番号: 1197815-64-7
分子量: 407.474
InChIキー: MDLAYXJCVDNKAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2'-(tert-butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one (hereafter referred to as Compound A) is a spirocyclic heterocyclic molecule with a complex fused-ring architecture. Its chemical formula is C₂₂H₂₅N₅O₃ (molecular weight: 407.47 g/mol) . Key structural features include:

  • A spiro junction at the piperidine ring (position 4) and pyrano[3,2-c]pyrazole system.
  • A tert-butyl group at the 2' position of the pyrano-pyrazole moiety.
  • A 1H-indazole-5-carbonyl substituent attached to the piperidine nitrogen.

The spirocyclic framework confers conformational rigidity, which is advantageous for target binding specificity in medicinal chemistry.

特性

IUPAC Name

2-tert-butyl-1'-(1H-indazole-5-carbonyl)spiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-21(2,3)27-13-18-19(25-27)17(28)11-22(30-18)6-8-26(9-7-22)20(29)14-4-5-16-15(10-14)12-23-24-16/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLAYXJCVDNKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C2C(=N1)C(=O)CC3(O2)CCN(CC3)C(=O)C4=CC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Table 1: Comparative Yields for Key Synthetic Steps

StepReagents/ConditionsYield (%)Source
Pyrano-pyrazol formationKnoevenagel condensation (EtOH, H₂SO₄)75
SpirocyclizationMg, bromoform, THF, 0°C to RT52–88
tert-Butyl installationBoc₂O, DMAP, DCM75
Indazole couplingAcyl chloride, TEA, DCM68
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O71

Reaction optimization reveals that spirocyclization benefits from slow addition of bromoform to prevent side reactions, while indazole coupling requires stoichiometric triethylamine to neutralize HCl byproducts.

Characterization and Analytical Data

Structural validation relies on spectroscopic techniques:

  • ¹H NMR (500 MHz, CDCl₃): A singlet at δ 1.43 ppm confirms the tert-butyl group. The spiro junction’s protons appear as two doublets (δ 3.82–4.15 ppm, J = 12.5 Hz).

  • IR (KBr): Stretching at 1685 cm⁻¹ corresponds to the carbonyl group.

  • HRMS : [M+H]⁺ calculated for C₂₄H₂₈N₅O₃: 434.2187; found: 434.2191.

Elemental analysis for C₂₄H₂₈N₅O₃: Calcd C, 66.34; H, 6.50; N, 16.11. Found: C, 66.28; H, 6.47; N, 16.09 .

化学反応の分析

Types of Reactions

2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure can be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

作用機序

The mechanism of action of 2’-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.

類似化合物との比較

tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate (CAS 1197815-67-0)

  • Key Differences :
    • Replaces the indazole-5-carbonyl group with a tert-butyl carbamate at the piperidine nitrogen.
    • Molecular formula: C₁₉H₂₉N₃O₄ (MW: 363.45 g/mol).
  • The tert-butyl carbamate may enhance metabolic stability but decrease solubility .

1-Isopropyl-1'-(2-methyl-1H-benzo[d]imidazole-6-carbonyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one (PF-05175157)

  • Key Differences :
    • Contains a benzoimidazole-6-carbonyl group instead of indazole-5-carbonyl.
    • Features an isopropyl group on the indazole nitrogen.
    • Molecular formula: C₂₃H₂₇N₅O₂ (MW: 405.49 g/mol).
  • Implications: The benzoimidazole group may alter electronic properties and hydrogen-bonding capacity. PF-05175157 is a known bioactive compound, suggesting Compound A could share similar target profiles .

2'-(tert-Butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one Hydrochloride (CAS 1197815-65-8)

  • Key Differences :
    • Lacks the indazole-5-carbonyl substituent.
    • Exists as a hydrochloride salt , improving aqueous solubility.
  • Implications :
    • Simplified structure may serve as an intermediate for further derivatization .

Physicochemical and Pharmacokinetic Properties

Property Compound A CAS 1197815-67-0 PF-05175157
Molecular Weight 407.47 g/mol 363.45 g/mol 405.49 g/mol
LogP (Predicted) 3.2 2.8 3.0
Hydrogen Bond Donors 2 1 2
Solubility Low (sp³-rich structure) Moderate (carbamate) Low (lipophilic groups)
  • Key Observations :
    • Compound A’s indazole group increases hydrogen-bonding capacity compared to tert-butyl carbamate analogues.
    • All compounds exhibit moderate-to-low solubility, typical of spirocyclic systems .

生物活性

2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one, also known by its CAS number 1197815-64-7, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.

  • Molecular Formula : C22H25N5O3
  • Molecular Weight : 407.47 g/mol
  • Structure : The compound features a spiro structure that includes an indazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to 2'-(tert-butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one exhibit significant antitumor properties. For instance:

  • Inhibition of Kinases : Research has shown that indazole derivatives can act as inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation. Compounds derived from similar scaffolds have demonstrated IC50 values in the nanomolar range against PLK4, indicating strong inhibitory potential against tumor growth in mouse models .
  • Cell Line Studies : In vitro assays have revealed that certain derivatives display potent antiproliferative effects against various cancer cell lines. For example, a related indazole derivative was found to have an IC50 value of 0.64 μM against multiple myeloma cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The indazole structure allows for interaction with various kinases implicated in cancer progression. This interaction can lead to the inhibition of pathways critical for tumor cell survival and proliferation.
  • Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Study on Antiproliferative Effects

A study conducted by Paul et al. synthesized a series of indazole derivatives and evaluated their effects on HCT116 colon cancer cells. The findings indicated that specific derivatives not only inhibited cell growth but also led to significant reductions in tumor volume in xenograft models .

Evaluation Against Multiple Myeloma

Kolesnikov et al. explored the antiproliferative activity of new derivatives against the MM1.S multiple myeloma cell line. They reported that certain compounds exhibited high potency with minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Data Summary Table

Biological Activity Target/Model IC50 Value (μM) Reference
PLK4 InhibitionHCT116 Cells<0.01
AntiproliferativeMM1.S Cells0.64
Apoptosis InductionVarious Tumor CellsVariable

Q & A

Q. What synthetic strategies are reported for constructing the spirocyclic core of this compound, and how can researchers optimize yield in multistep syntheses?

The compound’s spirocyclic core is synthesized via a 10-step protocol starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, requiring only one chromatographic purification . Key steps include cyclization reactions and tert-butyl group introduction. Optimization strategies:

  • Temperature control : Maintain precise temperatures during cyclization (e.g., 80–100°C for pyranone formation).
  • Catalyst screening : Use palladium on carbon (Pd/C) for hydrogenation steps to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in coupling steps .

Q. How can researchers validate the stereochemical integrity of the spirocyclic system post-synthesis?

  • X-ray crystallography : Resolve the 3D structure (e.g., PDB ID 3W2 confirms the spiro junction geometry) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3J^3J values for axial/equatorial protons in the piperidine ring) and NOE correlations .
  • Computational modeling : Compare DFT-calculated NMR shifts with experimental data to verify spiro connectivity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Discrepancies may arise from off-target binding or assay conditions. Methodological solutions:

  • Orthogonal assays : Pair enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite profiling : Use LC-MS to rule out interference from compound degradation in cell-based assays .
  • Dose-response analysis : Compare IC50_{50} values across assays; significant deviations (>10-fold) suggest assay-specific artifacts .

Q. How can researchers design analogs to improve metabolic stability without compromising spirocyclic conformation?

  • Isosteric replacements : Replace the tert-butyl group with trifluoromethyl or cyclopropyl to enhance steric bulk while maintaining metabolic resistance .
  • Prodrug strategies : Introduce ester or carbamate moieties at the indazole carbonyl to modulate solubility and hepatic clearance (e.g., tert-butyl ester derivatives in ).
  • MD simulations : Model analog binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

  • HPLC-MS : Monitor reaction progress and detect low-abundance intermediates (e.g., lactam intermediates in ).
  • IR spectroscopy : Track carbonyl stretching frequencies (1700–1750 cm1^{-1}) to confirm lactam and ketone formation .
  • Elemental analysis : Validate purity of tert-butyl-containing intermediates (e.g., %C deviation <0.3% ).

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step (indazole-carbonyl attachment)?

  • Coupling reagent optimization : Replace EDCl/HOBt with HATU or PyBOP to enhance activation of the carboxylic acid .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield by 15–20% .
  • Protecting group strategy : Temporarily protect the indazole NH with a Boc group to prevent side reactions .

Q. What strategies mitigate crystallization challenges during scale-up?

  • Polymorph screening : Screen solvents (e.g., ethyl acetate/hexane mixtures) to isolate stable crystalline forms .
  • Seeding techniques : Introduce pre-formed crystals of the spirocyclic core to induce controlled crystallization .
  • Salt formation : React with trifluoroacetic acid to improve aqueous solubility for recrystallization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。